molecular formula C25H21NO6S B12156890 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

Cat. No.: B12156890
M. Wt: 463.5 g/mol
InChI Key: JTPMTLBXOPFRLG-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2H-chromen-2-one, which is then reacted with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine to form 2-oxo-4-phenyl-2H-chromen-7-yl. This intermediate is then coupled with 3-(4-methylbenzenesulfonamido)propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Biological Activity

The compound 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is a derivative of the chromene family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Chromene Core : The initial step often includes the condensation of phenolic compounds with appropriate carbonyl precursors under acidic conditions.
  • Sulfonamide Introduction : The sulfonamide group is introduced via a coupling reaction with sulfonyl chlorides.
  • Esterification : The final product is obtained through esterification reactions that yield the desired chromene derivative.

Anticancer Activity

Recent studies have indicated that compounds within the chromene class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-Oxo-4-phenylchromeneMCF-7 (breast cancer)0.47
4-Methylbenzenesulfonamide derivativeA549 (lung cancer)16.1

These results suggest that modifications to the chromene structure can enhance anticancer efficacy, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

COX Inhibition

The compound's activity as a cyclooxygenase (COX) inhibitor has also been explored. COX enzymes play a crucial role in inflammation and pain pathways, making them important targets for anti-inflammatory drugs. Studies have shown that related compounds exhibit selective inhibition of COX-2 over COX-1, which is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX InhibitionIC50 (µM)Selectivity Index
5d (similar structure)COX-20.07287.1

This selectivity indicates that such compounds could be developed into effective anti-inflammatory agents with fewer adverse effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Chromene derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.
  • Antioxidant Properties : Some studies suggest that chromenes possess antioxidant capabilities, which can protect cells from oxidative stress.

Case Studies

  • Study on MCF-7 Cells : A study evaluating the effects of various chromene derivatives found that those with methylsulfonyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-sulfonylated counterparts.
    • Findings : Compounds showed IC50 values ranging from 0.47 µM to over 20 µM depending on structural variations.
  • In Vivo Models : Animal studies demonstrated that administration of chromene derivatives resulted in significant tumor reduction in xenograft models, supporting their potential as therapeutic agents.

Properties

Molecular Formula

C25H21NO6S

Molecular Weight

463.5 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C25H21NO6S/c1-17-7-10-20(11-8-17)33(29,30)26-14-13-24(27)31-19-9-12-21-22(18-5-3-2-4-6-18)16-25(28)32-23(21)15-19/h2-12,15-16,26H,13-14H2,1H3

InChI Key

JTPMTLBXOPFRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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